

An In-depth Technical Guide to N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-1,3-propanediamine*

Cat. No.: B050750

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Introduction

N-Methyl-1,3-propanediamine is a versatile aliphatic diamine that serves as a crucial building block in organic synthesis and holds significant potential in various industrial and pharmaceutical applications. Its unique structure, featuring both a primary and a secondary amine group, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and surfactants.^{[1][2][3]} This guide provides a comprehensive overview of **N-Methyl-1,3-propanediamine**, covering its alternative names, chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential role in biological signaling pathways.

Alternative Names and Identifiers

N-Methyl-1,3-propanediamine is known by a variety of synonyms and identifiers, which are essential for comprehensive literature and database searches.

Type	Name/Identifier
IUPAC Name	N ¹ -methylpropane-1,3-diamine
CAS Number	6291-84-5
Synonyms	(3-Aminopropyl)methylamine
1-Amino-3-(methylamino)propane	
3-(Methylamino)-1-propylamine	
3-(Methylamino)propylamine	
3-Aminopropylmethylamine	
N-Methyl-1,3-diaminopropane	
N-Methyl-1,3-propylenediamine	
N-Methyltrimethylenediamine	
N ¹ -Methyl-1,3-propanediamine	
Trade Name Example	Koei 3306
Other Identifiers	NSC 8160

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-Methyl-1,3-propanediamine** is critical for its handling, application in synthesis, and for predicting its behavior in various systems.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₂ N ₂	[2]
Molecular Weight	88.15 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Distinct amine odor	[2]
Boiling Point	139-141 °C	[4]
Melting Point	-72 °C	[5]
Density	0.844 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.447	[4]
Water Solubility	Soluble	[2]
Flash Point	96 °F (35.6 °C)	[5]

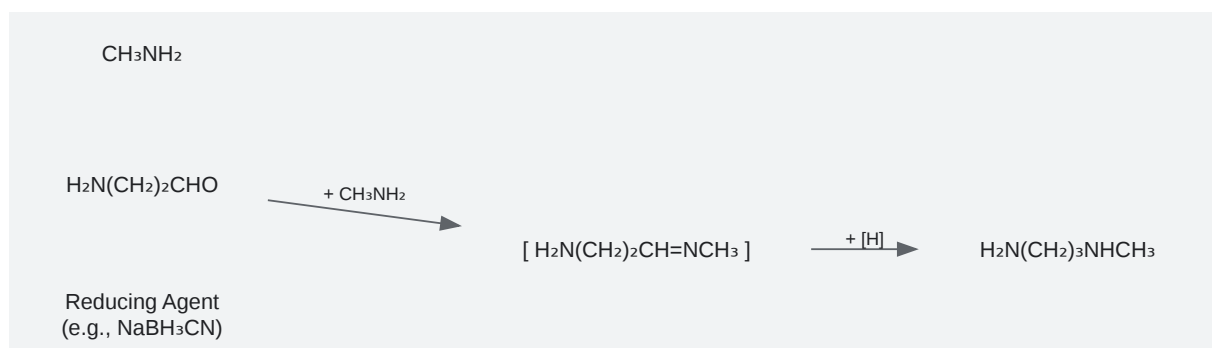
Experimental Protocols

Synthesis of N-Methyl-1,3-propanediamine via Reductive Amination

While specific, detailed laboratory-scale syntheses of **N-Methyl-1,3-propanediamine** are not abundantly available in the public literature, a common and effective method for its preparation is the reductive amination of a suitable carbonyl compound. The following is a generalized protocol based on established chemical principles for the synthesis of N-alkylated amines.

Reaction Scheme:

This synthesis involves the reaction of 3-aminopropionaldehyde (or a protected equivalent) with methylamine to form an intermediate imine, which is then reduced in situ to yield **N-Methyl-1,3-propanediamine**.



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A potential reaction pathway for the synthesis of **N-Methyl-1,3-propanediamine**.

Materials:

- 3-Aminopropionaldehyde diethyl acetal (as a stable precursor to 3-aminopropionaldehyde)
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- Sodium cyanoborohydride (NaBH_3CN) or another suitable reducing agent
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel

- Standard glassware for extraction and distillation

Procedure:

- **Deprotection of the Aldehyde:** 3-Aminopropionaldehyde diethyl acetal is hydrolyzed to the free aldehyde by treatment with a mild acid. This step should be performed immediately before the reductive amination as the free aminoaldehyde is not very stable.
- **Imine Formation:** The freshly prepared 3-aminopropionaldehyde is dissolved in methanol in a round-bottom flask. A solution of methylamine is added dropwise at room temperature with stirring. The reaction mixture is stirred for a period to allow for the formation of the imine.
- **Reduction:** Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH is maintained in a slightly acidic range (pH 6-7) by the controlled addition of dilute HCl to facilitate the reduction. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like TLC or GC-MS.
- **Work-up:** The reaction is quenched by the addition of water. The methanol is removed under reduced pressure. The aqueous residue is then made basic (pH > 12) by the addition of concentrated NaOH solution.
- **Extraction:** The product is extracted from the basic aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layers are combined.
- **Purification:** The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to obtain pure **N-Methyl-1,3-propanediamine**.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized for the best yield and purity.

Potential Role in Biological Signaling Pathways

Direct evidence specifically implicating **N-Methyl-1,3-propanediamine** in biological signaling pathways is currently limited in publicly available research. However, its structural similarity to

endogenous polyamines like putrescine, spermidine, and spermine suggests a potential for interaction with polyamine metabolic and signaling pathways.

Polyamines are ubiquitous polycations that are essential for cell growth, differentiation, and proliferation.[6][7] Dysregulation of polyamine metabolism is frequently observed in cancer.[6][7] The enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC), are often upregulated in tumor cells.[6]

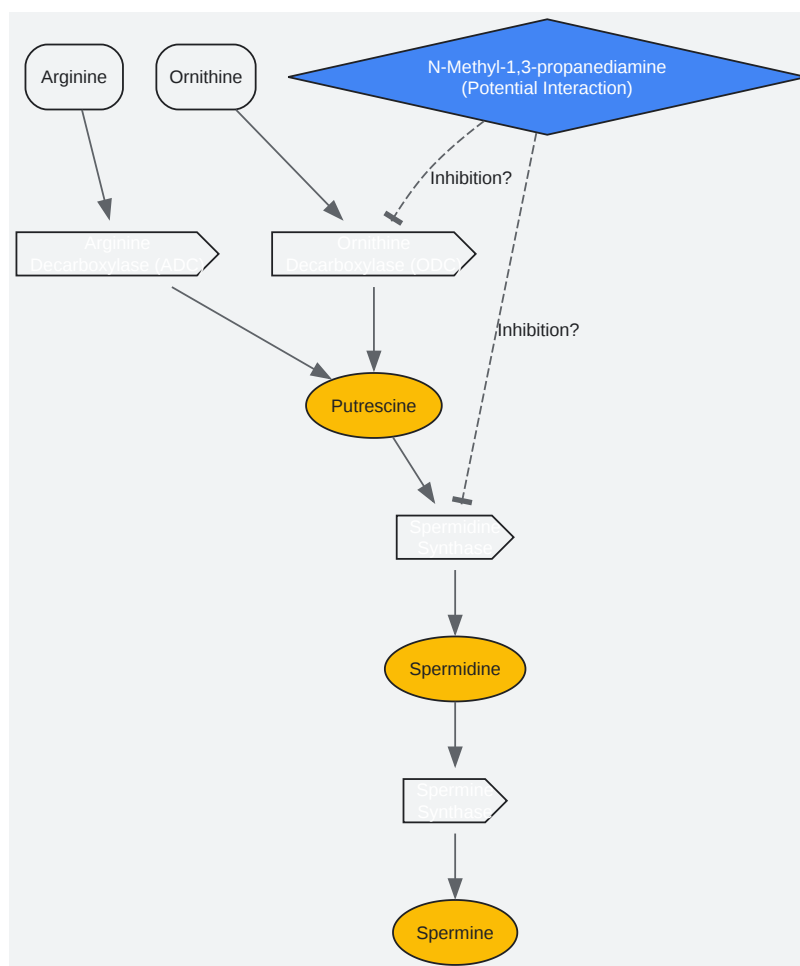
Hypothetical Involvement:

Given that **N-Methyl-1,3-propanediamine** is a simple diamine, it could potentially:

- Act as a competitive inhibitor for enzymes in the polyamine pathway.
- Interfere with polyamine transport into and out of cells.
- Serve as a precursor for the synthesis of more complex, biologically active molecules within a cell.
- Mimic the effects of natural polyamines, thereby influencing cellular processes that are regulated by polyamine levels.

The introduction of a methyl group can also affect the biological activity of a molecule by altering its lipophilicity, binding affinity to receptors or enzymes, and metabolic stability.[8] For instance, N-methylation of some antimicrobial peptides has been shown to modulate their biological activity.[9][10]

The diagram below illustrates a simplified overview of the canonical polyamine biosynthesis pathway, highlighting potential points of interaction for a molecule like **N-Methyl-1,3-propanediamine**.



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Simplified polyamine biosynthesis pathway with hypothetical interaction points for **N-Methyl-1,3-propanediamine**.

Further research is required to elucidate the specific biological roles and mechanisms of action of **N-Methyl-1,3-propanediamine**. Its potential to modulate polyamine pathways makes it an interesting candidate for investigation in the context of diseases characterized by aberrant cell growth, such as cancer.

Conclusion

N-Methyl-1,3-propanediamine is a chemical compound with a well-defined set of physicochemical properties and a range of synonyms that facilitate its identification. While it is a valuable intermediate in chemical synthesis, particularly in the pharmaceutical industry, detailed public information on its specific laboratory-scale synthesis and its precise role in

biological signaling pathways remains an area for further exploration. The provided generalized synthesis protocol offers a starting point for its preparation, and the discussion on its potential interaction with polyamine pathways opens avenues for future research into its pharmacological effects and therapeutic applications. As a versatile and reactive molecule, **N-Methyl-1,3-propanediamine** will likely continue to be a compound of interest for chemists and drug development professionals.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methyl-1,3-propanediamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050750#alternative-names-for-n-methyl-1-3-propanediamine]

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